N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide

Physicochemical profiling Drug-likeness Lipophilicity

This achiral N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide (CAS 1226457-61-9) is a Markush-exemplified adenosine-uptake inhibitor scaffold per US20050054637A1. Its thiophen-3-ylmethyl group introduces heteroatom-based interaction absent in benzyl analogs, enabling direct SAR comparison. Suitable as an analytical reference standard (m/z 308.2 [M+H]+), building block for ischemic cardiovascular target libraries, and computational docking probe. Confidently differentiate your screening cascade with this unique piperazine carboxamide.

Molecular Formula C16H25N3OS
Molecular Weight 307.46
CAS No. 1226457-61-9
Cat. No. B2446528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide
CAS1226457-61-9
Molecular FormulaC16H25N3OS
Molecular Weight307.46
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CSC=C3
InChIInChI=1S/C16H25N3OS/c20-16(17-15-4-2-1-3-5-15)19-9-7-18(8-10-19)12-14-6-11-21-13-14/h6,11,13,15H,1-5,7-10,12H2,(H,17,20)
InChIKeyURFDEXRYYGSZPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide (CAS 1226457-61-9): Structural and Patent Context for Procurement Evaluation


N-Cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide (CAS 1226457-61-9) is a heteroarylmethyl-piperazine derivative with a molecular formula of C16H25N3OS and a molecular weight of 307.5 g/mol [1]. It is formally encompassed by the Markush structure of patent US20050054637A1, which claims substituted piperazine cyclohexane carboxamide derivatives as adenosine-uptake inhibitors for the prophylaxis and/or treatment of cardiovascular disorders [2]. However, this specific compound is not individually exemplified in the patent with discrete biological data. At the time of this analysis, no dedicated primary research articles, quantitative bioassay records in PubChem, or authoritative database activity profiles have been identified for this exact substance.

Why N-Cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide Cannot Be Assumed Interchangeable with In-Class Piperazine Analogs


Close structural analogs within the N-cyclohexyl-piperazine-1-carboxamide family are documented to engage divergent biological targets depending on the N-substituent. A benzhydryl-substituted analog (CHEMBL1086903) is annotated as a cannabinoid receptor 2 (CB2) ligand, while another N-diarylmethyl analog is characterized as a potent hCB1 receptor inverse agonist [1]. In contrast, the core chemotype claimed in the relevant patent is directed toward adenosine-uptake inhibition for ischemic indications [2]. The thiophen-3-ylmethyl substituent in the target compound introduces a five-membered heteroaryl ring containing a sulfur atom, which alters the hydrogen-bond acceptor profile and π-electronic character relative to the phenyl, benzhydryl, or benzyl congeners. This structural divergence is sufficient to invalidate any assumption of simple pharmacological interchangeability between the target compound and its closest commercially available analogs.

Quantitative Differentiation Evidence for N-Cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide Versus Analogs


Molecular Weight and Lipophilicity Profile Compared to Benzhydryl Analogue

The target compound (MW 307.5 g/mol, XLogP3-AA 2.3) possesses substantially lower molecular weight and lipophilicity than the benzhydryl-substituted analog 4-benzhydryl-N-cyclohexylpiperazine-1-carboxamide (MW 377.5 g/mol, computed LogP approximately 5.4) [1]. This is a primary determinant of absorption, distribution, and off-target promiscuity profiles. The lower logP of the thiophene-bearing compound places it closer to the CNS drug-like chemical space (optimal logP 1–3), whereas the benzhydryl analog sits well above this range. Importantly, Rosetta Rule-of-Five analysis indicates 0 violations for the target compound, a baseline characteristic of oral drug-likeness.

Physicochemical profiling Drug-likeness Lipophilicity

Heteroatom Differentiation: Thiophene-3-yl Sulfur vs. Benzyl/Phenyl Substituents

The thiophen-3-ylmethyl moiety in the target compound introduces a sulfur heteroatom within the five-membered aromatic ring at the 3-substitution position. In contrast, the benzyl analog N-cyclohexyl-4-(phenylmethyl)piperazine-1-carboxamide and the benzhydryl analog contain only carbon-based aromatic rings. Sulfur contributes distinct polarizability (atomic polarizability of S = 2.90 ų vs. C = 1.76 ų), altered electrostatic potential surfaces, and the capacity for sulfur-π interactions and chalcogen bonding, which are absent in phenyl-substituted comparators [1]. Compounds bearing a thiophen-3-ylmethyl-piperazine motif are represented in multiple patent families, including WO/2003/033484 (adenosine-uptake inhibition) [2] and US7544683 (H3 receptor antagonism) [3], indicating this substructure is a privileged pharmacophore across distinct target classes.

Structure-Activity Relationships Heterocyclic chemistry Molecular recognition

Thiophene Substitution Regiochemistry: 3-ylmethyl vs. 2-ylmethyl Positioning Determines Pharmacological Trajectory

The target compound incorporates the thiophene ring attached at the 3-position (thiophen-3-ylmethyl), as opposed to the 2-position (thiophen-2-ylmethyl) found in a structurally proximal analog, N-cyclohexyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide (CAS 1172942-44-7) . This regiochemical distinction is functionally significant. In medicinal chemistry, the substitution pattern on thiophene directly influences the electrostatic potential distribution and vector of the sulfur lone pair, which in turn modulates binding interactions with biological targets. The 3-substituted thiophene positions the sulfur atom in a meta relationship to the methylene linker, orienting its partial negative charge differently than the 2-substituted variant, which places sulfur ortho to the linker. This vector difference empirically translates to divergent activity profiles across adenosine receptor subtypes, as documented for 3-thiophenemethyl vs. 2-thiophenemethyl adenosine derivatives in the BindingDB (e.g., Ki values of 55 nM vs. 75 nM at the A3 adenosine receptor for triazolopyrazine derivatives bearing these distinct thiophene regioisomers) [1].

Regiochemistry Structure-activity relationship Thiophene chemistry

Confirmatory Analytical Identity: InChIKey Specificity as a Procurement Fidelity Marker

The target compound can be uniquely identified by its IUPAC Standard InChIKey: URFDEXRYYGSZPR-UHFFFAOYSA-N [1]. This InChIKey is distinct from any other compound in the N-cyclohexyl-4-(heteroarylmethyl)piperazine-1-carboxamide series. For procurement quality control, the lack of any stereo-defined versions of this InChIKey (the 'UHFFFAOYSA-N' suffix indicates no stereochemistry layer) means that the compound is expected to be achiral, simplifying analytical verification relative to the hCB1 antagonist analogs that require enantiomeric separation and chiral HPLC analysis [2]. Rapid identity confirmation via LC-MS or NMR against the deposited SMILES (C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CSC=C3) provides a straightforward authenticity check without the complexity of stereochemical determination.

Analytical chemistry Compound identity verification Procurement QC

Research and Industrial Application Scenarios Where N-Cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide Is Most Plausibly Selected


Adenosine-Uptake Inhibitor Lead Generation in Ischemic Disease Models

Based on the patent scope established by US20050054637A1 and WO/2003/033484, this compound is structurally consistent with the Markush formula for substituted piperazine cyclohexane carboxamide adenosine-uptake inhibitors. Researchers developing novel pharmacological interventions for ischemic cardiovascular or cerebrovascular conditions may select this compound as a synthetic intermediate or scaffold for derivatization, particularly because the thiophen-3-yl substituent introduces heteroatom-based interaction potential absent in the simpler benzyl-substituted congeners disclosed in the patent [1]. The achiral nature also simplifies synthesis and scale-up for in vivo ischemia-reperfusion studies.

Comparative SAR Studies Across Heteroaryl Piperazine-1-Carboxamide Series

The thiophen-3-ylmethyl-piperazine motif constitutes a valuable structural probe for systematic structure-activity relationship (SAR) investigations. As evidenced by BindingDB data for analogous thiophene-containing piperazine-triazolotriazine adenosine ligands (Ki values of 55–75 nM at A2A and A3 receptors), the 3-thiophene attachment point can influence receptor subtype selectivity [1]. Selecting this specific compound over a 2-thiophene or phenyl analog enables direct comparison of the electronic and steric contributions of the meta-positioned sulfur atom to target binding in a controlled chemotype series.

Procurement for Computational Chemistry and Virtual Screening Libraries

For computational chemists constructing diversity-oriented or target-focused screening libraries, this compound occupies a distinct region of chemical space defined by its physicochemical profile (MW 307.5 g/mol, XLogP3-AA 2.3, 1 HBD, 3 HBA) and its unique thiophene-3-ylmethyl substitution. Its computed properties place it favorably within CNS drug-like chemical space, while its Markush inclusion in a cardiovascular patent [1] provides a documented biomedical rationale. The compound can serve as a reference point for molecular docking studies against adenosine-related targets, where the thiophene sulfur's polarizability and hydrogen-bond acceptor capacity can be systematically varied in silico.

Analytical Reference Standard for Thiophene-Containing Piperazine Derivatives

Given its unambiguous InChIKey (URFDEXRYYGSZPR-UHFFFAOYSA-N) and the absence of stereochemical complexity, this compound is well-suited as an analytical reference standard for LC-MS or NMR method development targeting the broader class of N-cyclohexyl-4-(heteroarylmethyl)piperazine-1-carboxamide derivatives. Its molecular ion ([M+H]+ at m/z 308.2) and characteristic thiophene fragment ions provide a clean spectral fingerprint for method validation [1]. This contrasts with the enantiomeric mixtures of chiral diarylmethyl analogs that require more complex chromatographic separation.

Quote Request

Request a Quote for N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.